
(5-Fluoro-2-nitrophenyl)methanesulfonyl chloride
Overview
Description
Molecular Structure Analysis
The molecular structure of “(5-Fluoro-2-nitrophenyl)methanesulfonyl chloride” is represented by the formula C7H4ClFNO4S. The molecular weight of this compound is 253.64 .Physical And Chemical Properties Analysis
The physical and chemical properties of “(5-Fluoro-2-nitrophenyl)methanesulfonyl chloride” are not fully detailed in the search results. The molecular weight of this compound is 253.64 .Scientific Research Applications
Enantioselective Synthesis
- Organocatalytic Reactions : This compound is used in organocatalytic, highly enantioselective additions to α,β-unsaturated aldehydes, yielding fluorinated derivatives with excellent enantioselectivities (Kamlar et al., 2010).
Asymmetric Conjugate Addition
- Chalcone Catalysis : It facilitates asymmetric conjugate additions to chalcones, catalyzed by binaphthyl-derived organocatalysts. This is significant in the development of chiral organofluorine compounds, which have important biochemical and medicinal applications (Moon & Kim, 2012).
Spectroscopic and Structural Studies
- Complex Formation : This compound is studied for its ability to form complexes with other chemical entities, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene, contributing to understanding its structural and spectroscopic properties (Binkowska et al., 2001).
Fluoromethyl Pronucleophile
- Stereoselective Michael Addition : It acts as a fluoromethyl pronucleophile in stereoselective Michael addition to chalcones, providing insights into reaction mechanisms and stereoselectivity (Prakash et al., 2009).
Catalysis and Synthesis
- Regioselective Allylic Alkylation : Research has shown its use in highly regio- and enantioselective allylic alkylations, yielding enantiopure fluorobis(phenylsulfonyl)methylated compounds (Liu et al., 2009).
Electrophilic Addition
- Nucleophilic Fluoromethylation : It is used in the nucleophilic fluoromethylation of alkyl and benzyl halides, offering a methodology for the synthesis of alpha-substituted fluoroalkane derivatives (Prakash et al., 2009).
Vinyl Fluoride Synthesis
- Horner-Wittig Reaction : This compound is involved in reactions like the Horner-Wittig reaction with aldehydes and ketones, providing a route to vinyl fluorides (McCarthy et al., 1990).
Mechanism of Action
The mechanism of action of “(5-Fluoro-2-nitrophenyl)methanesulfonyl chloride” is not detailed in the search results. It is known to be used as a reagent for protecting groups and sulfonylating agents in synthetic chemistry.
Safety and Hazards
“(5-Fluoro-2-nitrophenyl)methanesulfonyl chloride” is classified as a dangerous substance. It has a UN number of 3261 and is classified as a class 8 hazard . The hazard statements include H314, indicating that it causes severe skin burns and eye damage . The precautionary statements include P280, P305+P351+P338, and P310 .
properties
IUPAC Name |
(5-fluoro-2-nitrophenyl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO4S/c8-15(13,14)4-5-3-6(9)1-2-7(5)10(11)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGYRWKYGWITMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CS(=O)(=O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Fluoro-2-nitrophenyl)methanesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



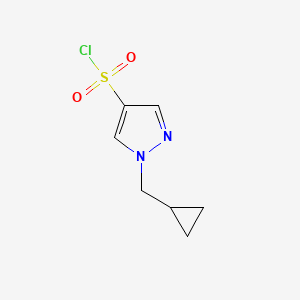
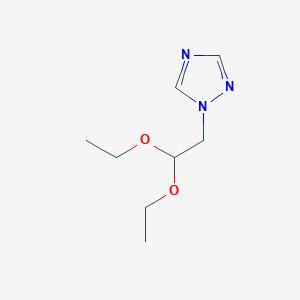

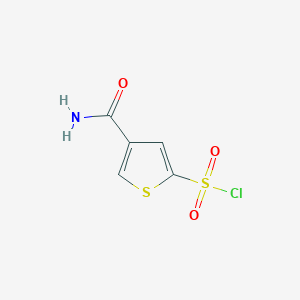
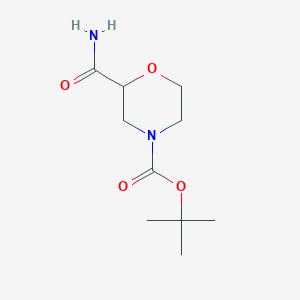
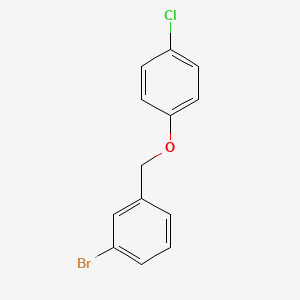
amine](/img/structure/B1526435.png)
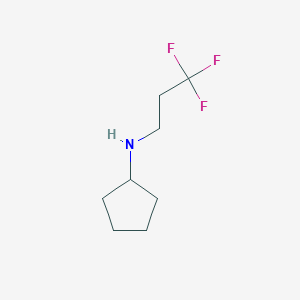


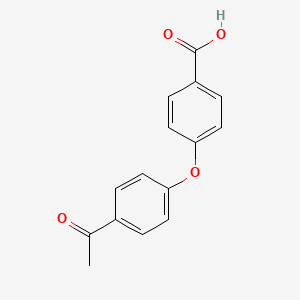

![2-{3-amino-8-azabicyclo[3.2.1]octan-8-yl}-N,N-dimethylacetamide](/img/structure/B1526444.png)
